
Piribedil D8
准备方法
合成路线和反应条件
ET-495 D8 的合成涉及将氘原子掺入吡贝地尔分子中。此过程通常需要使用氘代试剂和溶剂。 反应条件必须严格控制,以确保氘原子选择性地掺入分子中的特定位置 .
工业生产方法
ET-495 D8 的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用专业设备来处理氘代试剂并保持所需的反应条件。 最终产品通过色谱等技术进行纯化,以确保高纯度和质量 .
化学反应分析
Types of Chemical Reactions
Piribedil D8, like other organic compounds, can undergo several types of chemical reactions:
-
Oxidation: Involves the addition of oxygen or removal of hydrogen from the molecule.
-
Reduction: Involves the addition of hydrogen or removal of oxygen from the molecule.
-
Substitution: Involves replacing one atom or a group of atoms in the molecule with another.
Common Reagents and Conditions
Several reagents can be used to perform chemical reactions on this compound:
-
Oxidizing agents: Potassium permanganate (KMnO4) is a common oxidizing agent.
-
Reducing agents: Sodium borohydride (NaBH4) is a common reducing agent.
-
Nucleophiles: Various nucleophiles can be used for substitution reactions.
The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation.
N-Alkylation and N-Methylation
Amines such as piribedil can undergo N-alkylation and N-methylation with alcohols in the presence of a catalyst . A catalytic mechanism involving the formation of Ir-hydride species has been observed in such reactions .
Impact of Functional Groups on Reactivity
The reactivity of molecules similar to this compound is influenced by their functional groups. For instance, the presence of nitro, diether, and amide groups can significantly affect the molecule's interactions :
-
Nitro groups can interact with proteins via π–hole interactions.
-
Amide bonds can function as hydrogen-bond acceptors and donors, facilitating hydrogen-bonding interactions with biomolecules.
-
The methylenedioxyphenyl pharmacophore can enhance bioactivity, with the diether functional group donating electrons to interact with protein residues .
Oxidation of Aldehydes
The oxidation of aldehydes is a crucial step in synthesizing molecules with similar structures to this compound. Different oxidizing agents, reagents, and solvents can be used to optimize this process. For example, using KMnO4 and Na2HPO4 in methanol can yield good results .
s. no. | oxidizing agent | reagent | solvent | reaction condition | yield (%) |
---|---|---|---|---|---|
1 | MnO2 | NaHSO3 | ethanol | 12 h, 32 °C | 60 |
2 | KMnO4 | NaHSO3 | methanol | 30 min, 32 °C | 55 |
3 | KMnO4 | Na2HPO4 | methanol | 6 h, 32 °C | 75 |
4 | KMnO4 | Na2HPO4, NH4Cl | methanol | 4 h, 32 °C | 81 |
Acid Amine Coupling
Acid-amine coupling is another essential reaction in synthesizing this compound-like molecules. The choice of base, reagents, and solvent affects the yield . For Example:
s. no | base | reagents | solvent | reaction condition | yield (%) |
---|---|---|---|---|---|
1 | TEA | EDCI·HCl | DCM | 32 °C, 12 h | 65 |
2 | DMAP | DCC | DMF | 32 °C, 12 h | 77 |
3 | DMAP | EDCI·HCl | CHCl3 | 32 °C, 12 h, N2 | 76 |
4 | DMAP | EDCI·HCl | DCM | 32 °C, 12 h, N2 | 85 |
5 | TEA | DCC | Benzene | 32 °C, 12 h, N2 | 69 |
科学研究应用
Clinical Applications
-
Parkinson's Disease Treatment
- Efficacy : Piribedil has shown significant efficacy in improving motor symptoms in Parkinson's disease patients. Randomized controlled trials indicate that doses ranging from 150 to 300 mg per day can lead to substantial improvements compared to placebo .
- Combination Therapy : Studies suggest that piribedil can be effectively combined with levodopa, reducing the need for increased doses of levodopa and enhancing overall treatment outcomes .
- Cognitive Function Improvement
- Management of Non-Motor Symptoms
Case Study 1: Pisa Syndrome Induction
A patient with probable dementia with Lewy bodies developed reversible Pisa syndrome after initiating treatment with piribedil. The symptoms resolved completely upon cessation of the drug, highlighting the need for careful monitoring of side effects in susceptible populations .
Case Study 2: Long-term Efficacy
In a one-year randomized trial comparing piribedil with bromocriptine, both treatments resulted in similar improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). However, patients on piribedil required less adjustment in their levodopa dosage, suggesting a favorable long-term efficacy profile .
Pharmacokinetic Studies
Recent advancements have led to the development of sensitive analytical methods for measuring piribedil levels in human plasma using LC-MS/MS techniques. These methods provide crucial insights into the pharmacokinetics of piribedil and its metabolites, facilitating better understanding and optimization of dosing regimens .
Study | Method | Findings |
---|---|---|
Sarati et al. (1992) | HPLC | Detected piribedil and metabolites in plasma and brain tissue. |
Venkateshwarlu & Patel (2022) | LC-MS/MS | Established a rapid method for quantifying piribedil in human plasma with high accuracy and precision. |
作用机制
ET-495 D8 exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby alleviating symptoms of Parkinson’s disease. The compound is converted into an active catechol metabolite, which is responsible for its central effects. The activation of dopamine receptors helps to regulate motor function and reduce symptoms such as tremors and rigidity .
相似化合物的比较
类似化合物
吡贝地尔: ET-495 D8 的非氘代版本,用作抗帕金森药物。
左旋多巴: 另一种用于治疗帕金森病的多巴胺前体。
罗匹尼罗: 一种用于治疗帕金森病和不安腿综合征的多巴胺激动剂 .
独特性
ET-495 D8 的独特之处在于其氘标记,这提供了增强的稳定性,并允许进行详细的代谢研究。 这种标记也有助于追踪化合物在生物系统中的命运,使其成为科学研究中宝贵的工具 .
生物活性
Piribedil D8 is a deuterated form of piribedil, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease. The deuteration enhances its pharmacokinetic properties, making it a subject of interest in various research studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Piribedil acts primarily as a selective agonist for dopamine D2 and D3 receptors while exhibiting alpha-2 antagonist properties. This dual action is significant in modulating dopaminergic pathways, which are critical in managing Parkinson's disease symptoms. The compound enhances dopaminergic transmission in the brain, thereby improving motor function and reducing symptoms such as tremors and rigidity .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques. A study developed a sensitive LC-MS/MS method for quantifying Piribedil and its deuterated counterpart in human plasma. Key pharmacokinetic parameters were assessed, including:
Parameter | Value |
---|---|
Cmax (ng/ml) | 350.91 ± 199.49 |
Tmax (h) | 10.87 ± 10.95 |
AUC0-t (pg·h/ml) | 4618.12 ± 3299.34 |
AUC0-∞ (pg·h/ml) | 4080 ± 3028.12 |
Kel (h⁻¹) | 0.055 ± 0.026 |
These findings indicate that this compound has a favorable absorption profile and sustained plasma levels, which are crucial for maintaining therapeutic effects .
Efficacy in Clinical Studies
A randomized double-blind trial compared the efficacy of Piribedil (150 mg) with bromocriptine (25 mg) in patients with early-stage Parkinson's disease. The results showed that both treatments led to significant improvements in motor functions as measured by the Unified Parkinson's Disease Rating Scale (UPDRS III). Notably, the response rate for patients receiving Piribedil was 58.4%, compared to 55.3% for those on bromocriptine, indicating comparable efficacy .
Case Studies
Recent case studies have highlighted some adverse effects associated with Piribedil administration, particularly impulse control disorders (ICDs). In one report involving five patients, behaviors such as pathological gambling and hypersexuality were documented following treatment with Piribedil. This suggests that while effective for motor symptoms, clinicians should monitor for potential behavioral side effects when prescribing this medication .
Comparative Studies
Research comparing Piribedil with other dopamine agonists has shown that it may require lower doses of levodopa to achieve similar therapeutic effects, which could reduce the risk of levodopa-induced dyskinesias over time . This aspect makes Piribedil an attractive option for long-term management of Parkinson's disease.
Summary of Findings
- Dopamine Receptor Agonism : Selective D2/D3 receptor activation contributes to its efficacy in treating Parkinson's disease.
- Pharmacokinetics : Enhanced absorption and sustained plasma levels support effective dosing regimens.
- Clinical Efficacy : Comparable to bromocriptine with a favorable safety profile but potential for behavioral side effects.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。